Argon;krypton
Description
Contextualization of Noble Gas Mixtures in Modern Chemical Physics
Noble gases, long considered inert, have become cornerstone subjects in modern chemical physics. frontiersin.org Their closed-shell electronic structure makes them ideal candidates for studying the subtle and fundamental forces that govern intermolecular interactions, primarily van der Waals forces. frontiersin.orgaip.org Mixtures of these elements, particularly binary systems like argon-krypton, provide a stepping stone from simple, single-component systems to the more complex realities of multi-component fluids and solids. acs.org The study of these mixtures is crucial for developing and testing theories of liquids, solutions, and phase equilibria. acs.orgscitation.org
Research on noble gas mixtures extends across various states of matter. In the gas phase, properties like second virial coefficients of mixtures provide direct insight into the pair-wise interactions between unlike atoms. tandfonline.com In condensed phases, researchers investigate thermodynamic properties of liquid mixtures, nucleation phenomena in superheated solutions, and the structure of solid alloys. scitation.orgaps.orgruc.dk These studies are not merely academic; they inform our understanding of planetary interiors, where high pressures can induce novel reactivity, and contribute to the development of accurate interatomic potentials essential for computational materials science. frontiersin.orgaip.org The relative simplicity of their interactions allows for high-level quantum-chemical calculations, providing benchmark data against which theoretical models can be validated. aip.orgresearchgate.net
Significance of Argon-Krypton Interactions as Model Systems in Fundamental Studies
The argon-krypton (Ar-Kr) system, a heteronuclear rare gas dimer, serves as a quintessential model for investigating fundamental physical and chemical phenomena. aip.org Its intermediate nature—between the lighter, more quantum-behaving helium and neon, and the heavier, more polarizable xenon—makes it an excellent subject for systematically studying the effects of atomic size and polarizability on intermolecular forces. The interaction between an argon and a krypton atom is governed by a delicate balance of short-range repulsive forces and long-range attractive dispersion forces, making the Ar-Kr potential energy curve a critical test for theoretical models. tandfonline.comresearchgate.net
Experimental and theoretical determination of the Ar-Kr interatomic potential has been a long-standing goal. tandfonline.comtandfonline.com Techniques such as molecular beam scattering, high-resolution spectroscopy, and measurements of bulk properties (like viscosity and virial coefficients) provide stringent tests for proposed potential energy functions. tandfonline.comtandfonline.com The weakly bound ArKr van der Waals molecule can be formed in supersonic expansions, allowing for detailed spectroscopic analysis of its vibrational and rotational states. aip.orgaip.org Furthermore, the photoionization and photoelectron spectroscopy of ArKr provide deep insights into the electronic structure of the resulting ArKr⁺ cation, revealing how the removal of an electron alters the bonding from a weak van der Waals interaction to a stronger chemical bond. aip.orgresearchgate.netethz.chnist.gov These studies on the Ar-Kr dimer and its ion are pivotal for refining our understanding of charge-exchange and long-range interactions in ionic systems. ethz.ch
Evolution of Research Paradigms for Noble Gas Diatomics and Clusters
The scientific inquiry into noble gas systems has evolved significantly, progressing from the study of bulk thermodynamic properties to the precise quantum-state-resolved investigation of individual diatomic molecules and, more recently, to the complex dynamics within clusters. Initially, research focused on macroscopic properties to derive effective interatomic potentials, such as the Lennard-Jones potential. aps.orgtandfonline.com The advent of supersonic jet expansions and laser spectroscopy enabled a paradigm shift towards studying isolated, cold diatomic molecules like Ar₂ and ArKr. aip.orgtandfonline.com This allowed for the direct probing of the potential energy surface far from the equilibrium distance and the characterization of vibrational predissociation dynamics. researchgate.netannualreviews.org
More recently, the focus has expanded to include larger aggregates, or clusters, containing multiple argon and krypton atoms. These clusters serve as finite-sized systems that bridge the gap between diatomic molecules and condensed matter. rsc.org Research on heterogeneous Ar/Kr clusters explores fascinating phenomena such as preferential solvation and surface segregation, where the cluster's structure is determined by a competition between the Ar-Ar, Kr-Kr, and Ar-Kr interaction energies. aip.orgresearchgate.net Studies have shown that the method of cluster formation—co-expansion of a gas mixture versus doping a pre-formed host cluster—can lead to different structures, such as core-shell or mixed arrangements. aip.org The investigation of singly and doubly charged clusters has also opened new avenues, revealing the importance of processes like interatomic coulombic decay (ICD) and the surprising stability of certain dicationic species. rsc.orgaip.org This evolution from diatomics to clusters, powered by both experimental innovation and advanced computational methods, continues to provide a deeper understanding of many-body interactions. arxiv.org
Detailed Research Findings
Advanced experimental techniques have provided high-precision data on the properties of the argon-krypton cation (ArKr⁺). Pulsed-field-ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectroscopy, for instance, has allowed for the determination of detailed spectroscopic constants for various electronic states of the ion. researchgate.net
| State | T₀ (Adiabatic Ionization Energy) | D₀ (Dissociation Energy) | ωₑ (Harmonic Frequency) | ωₑxₑ (Anharmonicity Constant) |
|---|---|---|---|---|
| X (1/2) | 108596.5 | 1956.4 | 121.3 | 2.519 |
| A₁ (3/2) | 113707.3 | - | 57.3 | 1.13 |
| A₂ (1/2) | 114003.7 | - | 59.8 | 1.12 |
Data derived from vibrationally resolved threshold photoelectron-photoion coincidence spectra. aip.orgresearchgate.net
The interatomic potential describes the interaction energy as a function of the distance between the two atoms. For the argon-krypton system, various analytical forms have been developed to fit experimental and ab initio data. One widely used form is the Hartree-Fock-dispersion (HFD) model.
| Parameter | Value | Unit |
|---|---|---|
| ε (Well Depth) | 167.31 | K |
| rₘ (Equilibrium Distance) | 3.88 | Å |
| σ (Collision Diameter) | 3.48 | Å |
These parameters represent a simplified model and have been refined in numerous studies using various potential forms like HFD-B and ab initio calculations. tandfonline.comaip.orgtandfonline.com
Structure
2D Structure
Properties
CAS No. |
184914-36-1 |
|---|---|
Molecular Formula |
Ar4Kr9 |
Molecular Weight |
914 g/mol |
IUPAC Name |
argon;krypton |
InChI |
InChI=1S/4Ar.9Kr |
InChI Key |
LITHAJAXNYVYIU-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Ar].[Ar].[Ar].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr].[Kr] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Argon Krypton Interatomic Interactions
Development and Refinement of Empirical and Ab Initio Potential Energy Surfaces for Ar-Kr
A potential energy surface (PES) is a mathematical function that describes the potential energy of a system of atoms as a function of their spatial arrangement. For the argon-krypton (Ar-Kr) system, the development of accurate PESs is crucial for predicting and understanding its thermophysical and spectroscopic properties. These potentials can be derived from experimental data (empirical) or from first-principles quantum mechanical calculations (ab initio).
Pair Potential Formulations and Parameterization
The interaction between two atoms, known as the pair potential, is the most significant contribution to the total potential energy. Various mathematical forms are used to model this interaction, with parameters adjusted to fit experimental data or ab initio calculations.
One of the most widely used models is the Lennard-Jones (LJ) potential , which provides a simple yet effective representation of the repulsive and attractive forces between non-bonding atoms. researchgate.netopenkim.org The LJ potential is defined by two parameters: the collision diameter (σ), representing the separation distance at which the potential is zero, and the well depth (ε), which corresponds to the minimum potential energy. For the Ar-Kr interaction, these parameters are often determined using combination rules based on the parameters of pure argon and krypton. acs.orgnih.gov For instance, the Lorentz-Berthelot rules are commonly employed. researchgate.net
More sophisticated and accurate pair potentials have also been developed. The Improved Lennard-Jones (ILJ) potential introduces a softness/hardness parameter (β) that better describes the shape of the potential well, leading to more accurate predictions of spectroscopic constants. nih.gov For the Ar-Kr system, a root mean square deviation of 3.97 × 10⁻⁵ Hartree was achieved when fitting to high-level quantum chemical calculations. nih.gov
Other functional forms include the Buckingham potential and the Morse potential . nih.gov Recent studies have systematically evaluated the performance of various empirical potentials against quantum mechanical benchmark calculations for noble gas dimers, including Ar-Kr. acs.orgnih.gov These studies have shown that more flexible potentials with three or four parameters can provide significantly better agreement with benchmark data compared to the two-parameter LJ model. nih.gov
| Potential Model | Parameter | Value | Reference |
|---|---|---|---|
| Lennard-Jones (LJ) | σ (Å) | 3.64 | researchgate.net |
| ε/kB (K) | 167.0 | researchgate.net | |
| Improved Lennard-Jones (ILJ) | Re (Å) | 4.012 | nih.gov |
| De (cm-1) | 117.8 | nih.gov | |
| β | ~9 | nih.gov |
Many-Body Effects and Triplet Interaction Contributions
While pair potentials are dominant, for accurate descriptions of dense gases and liquids, many-body interactions must be considered. These interactions arise because the presence of a third atom modifies the interaction between a pair of atoms. The most significant of these is the three-body or triplet interaction.
The earliest and most well-known model for the three-body dispersion force is the Axilrod-Teller-Muto (ATM) potential . annualreviews.orgresearchgate.net This potential arises from third-order perturbation theory and describes the non-additive interaction between three atoms. The ATM potential has been shown to contribute significantly to the third virial coefficient of argon and is crucial for accurately modeling the properties of liquid argon. annualreviews.org
For krypton, an extended Axilrod-Teller-Muto (EATM) potential has been developed by fitting to quantum chemical calculations of three krypton atoms in an equilateral triangle configuration. researchgate.net When studying Ar-Kr mixtures, the inclusion of three-body interactions, often based on the ATM potential, leads to better agreement with experimental data for properties like phase equilibria. d-nb.infouni-koeln.de The inclusion of three-body dispersion in simulations has been shown to be important for obtaining accurate melting points and other bulk properties. acs.orgnih.gov
Quantum Chemical Calculations for ArKr Complexes
Ab initio quantum chemical calculations provide a first-principles approach to determining the interaction potential between argon and krypton. These methods solve the Schrödinger equation for the electronic structure of the ArKr van der Waals complex to obtain highly accurate potential energy curves.
The coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method is considered the "gold standard" for calculating intermolecular interactions. ruc.dkacs.orgnih.gov By performing these calculations with large, correlation-consistent basis sets and extrapolating to the complete basis set (CBS) limit, a highly accurate potential energy curve for the Ar-Kr dimer can be obtained. nih.govd-nb.info
These ab initio potentials serve as benchmarks for the parameterization of empirical potentials and can be directly used in simulations. ruc.dkresearchgate.net For instance, new ab initio pair potentials for the krypton-argon interaction have been developed using the CCSD(T) level of theory with correlation-consistent basis sets, followed by an extrapolation to the basis set limit. d-nb.info These calculations provide crucial data on the equilibrium distance (Rₑ) and well depth (Dₑ) of the ArKr complex. nih.gov
Molecular Dynamics and Monte Carlo Simulations of Argon-Krypton Mixtures
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of atomic and molecular systems. For argon-krypton mixtures, these simulations provide detailed information on structural, thermodynamic, and transport properties.
Simulation Methodologies for Gaseous and Liquid Ar-Kr Systems
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting particles. researchgate.netaps.org Given an initial set of positions and velocities, the trajectories of the atoms are calculated over time, allowing for the study of time-dependent properties. For Ar-Kr mixtures, MD simulations have been used to investigate a wide range of phenomena, including:
Transport properties: Calculating self-diffusion coefficients, mutual diffusion coefficients, shear viscosity, and thermal conductivity. researchgate.netacs.org
Structural properties: Determining radial distribution functions to understand the local arrangement of atoms in gaseous and liquid states. researchgate.net
Phase equilibria: Studying the vapor-liquid interface and coexistence properties. tandfonline.comaip.org
Spectroscopy: Simulating collision-induced absorption spectra. researchgate.netresearchgate.net
Monte Carlo (MC) simulations use statistical methods to sample different configurations of a system. researchgate.netaps.org By generating a large number of random configurations and accepting or rejecting them based on their energy, MC methods can efficiently calculate thermodynamic properties. For Ar-Kr systems, MC simulations have been employed to:
Predict thermodynamic properties: Calculating internal energies and compressibility factors for liquid and gaseous states. uni-koeln.deresearchgate.net
Study phase behavior: Using Gibbs ensemble Monte Carlo (GEMC) to determine phase diagrams and critical properties. d-nb.info
Investigate quantum effects: Path-integral Monte Carlo (PIMC) has been used to study the quantum kinetic energy in rare-gas solids, including argon and krypton. aps.org
Simulations of Ar-Kr mixtures often utilize the previously discussed pair potentials, such as the Lennard-Jones potential, sometimes supplemented with three-body corrections like the Axilrod-Teller potential to improve accuracy. researchgate.netd-nb.infouni-koeln.de
Statistical Ensemble Analysis and Computational Efficiency
The choice of statistical ensemble is critical in simulations as it defines the macroscopic thermodynamic state of the system. Common ensembles used in simulations of Ar-Kr mixtures include:
Microcanonical (NVE) ensemble: Constant number of particles (N), volume (V), and energy (E). This is the natural ensemble for standard MD simulations. aps.org
Canonical (NVT) ensemble: Constant N, V, and temperature (T). This is often used in MC simulations and can be achieved in MD using thermostats. researchgate.net
Isothermal-isobaric (NPT) ensemble: Constant N, pressure (P), and T. This ensemble is particularly useful for studying phase equilibria and properties at constant pressure. researchgate.netd-nb.infoaip.org
Computational efficiency is a key consideration, especially for simulations involving complex potentials or large systems. Techniques to improve efficiency include:
Efficient algorithms: Using algorithms like the velocity Verlet algorithm for integrating equations of motion in MD. aps.org
Effective potentials: In some cases, quantum effects can be approximated using classical-like effective potentials, which significantly reduces computation time compared to full path-integral simulations. aps.org
Parallel computing: Distributing the computational load across multiple processors to simulate larger systems for longer times.
The accuracy and predictive power of these simulations are highly dependent on the quality of the underlying interatomic potential. ruc.dk Therefore, the continuous development and refinement of potential energy surfaces for the Ar-Kr system remain an active area of research. acs.orgresearchgate.net
Force Field Development and Validation for Ar-Kr Interactions
The accurate simulation of the physical properties of argon-krypton (Ar-Kr) mixtures relies heavily on the quality of the underlying force field, which mathematically describes the interatomic forces. The development of such force fields involves creating and parameterizing potential energy functions that can realistically model the interactions between argon and krypton atoms. Subsequent validation against experimental data is a critical step to ensure the reliability and predictive power of these models.
Force Field Development
The development of force fields for Ar-Kr interactions is centered on the formulation of an accurate interatomic potential energy function. This function aims to describe the potential energy of the dimer as a function of the distance between the two atoms. For simple, spherical, non-polar systems like argon and krypton, the interaction is dominated by short-range repulsion and long-range dispersion (van der Waals) forces.
Several mathematical models have been developed to represent these interactions, ranging from simple, computationally efficient forms to more complex and accurate representations.
Lennard-Jones (LJ) Potential : The Lennard-Jones 12-6 potential is a foundational model used for noble gases. nist.govacs.org It provides a simple and effective approximation of the interaction, balancing computational cost with reasonable accuracy. However, its fixed repulsive exponent (12) and attractive exponent (6) limit its flexibility and quantitative accuracy for all properties. acs.org
Mie Potential : A more flexible alternative is the Mie potential, which generalizes the LJ form with a variable repulsive exponent, n. aip.org This allows for a more precise tuning of the potential's shape, particularly the steepness of the repulsive wall, enabling a simultaneous and accurate reproduction of various properties like saturated liquid densities and vapor pressures. aip.org
Hartree-Fock Dispersion (HFD) Models : More sophisticated potentials, such as the HFD-B form, offer significant improvements in accuracy. tandfonline.com These models are constructed using theoretical insights from quantum mechanics and are parameterized by fitting to a wide range of experimental data, including spectroscopic measurements, scattering data, and bulk properties. tandfonline.com
Advanced Potentials : For the highest accuracy, models derived from first principles, such as Tang-Toennies (TT) and quantum Drude oscillator (QDO) potentials, are employed. acs.orgresearchgate.net These often require more parameters but provide a more robust and accurate description of the potential energy curve. acs.org
The parameters for these potential functions are determined through two primary routes: fitting to experimental data (empirically) or from high-level quantum mechanical calculations (ab initio). For Ar-Kr mixtures, the interactions between unlike atoms (Ar-Kr) are crucial. These cross-interaction parameters are often calculated using combining rules , such as the Lorentz-Berthelot rules, which derive the Ar-Kr parameters from those of the pure Ar-Ar and Kr-Kr interactions. nist.govacs.org However, optimized force fields sometimes tune these cross-interaction terms directly to achieve better agreement with mixture data. aip.org
Table 1: Common Interatomic Potential Models for Ar-Kr Interactions
| Potential Model | Functional Form | Key Characteristics |
|---|---|---|
| Lennard-Jones (12-6) | $V(r) = 4\epsilon[(\frac{\sigma}{r})^{12} - (\frac{\sigma}{r})^6]$ | Simple, two-parameter model; widely used as a baseline but has limited accuracy. nist.govacs.org |
| Mie Potential (n-6) | $V(r) = C [(\frac{\sigma}{r})^n - (\frac{\sigma}{r})^6]$ | Generalization of the LJ potential with a variable repulsive exponent (n) for improved accuracy. aip.org |
| HFD-B Potential | $V(r) = A \exp(-br) - \sum_{n=6,8,10} \frac{C_n}{r^n} F_n(r)$ | Multi-parameter function based on theory; highly accurate for a wide range of properties. tandfonline.com |
| Tang-Toennies (TT) | Complex multi-parameter function | Derived from first principles; provides high accuracy for noble gas dimers. acs.orgresearchgate.net |
Force Field Validation
Once a force field is developed, it must be rigorously validated to assess its accuracy and transferability. This is achieved by using the force field in molecular simulations, such as Molecular Dynamics (MD) or Monte Carlo (MC), to predict various physical properties. These predictions are then compared directly with experimental measurements.
Transport Properties : A primary test for any Ar-Kr force field is its ability to reproduce transport coefficients. MD simulations using Lennard-Jones potentials with Lorentz-Berthelot rules have been employed to calculate shear viscosity, thermal conductivity, and mutual diffusion coefficients. tandfonline.com The results for properties like shear viscosity and thermal conductivity show good agreement with experimental data, particularly for dense liquids near the triple point. tandfonline.com The composition and temperature dependence of diffusion coefficients are also key validation metrics. researchgate.net
Thermodynamic and Phase Equilibria : Force fields are validated by their ability to predict the phase behavior of Ar-Kr mixtures. Optimized Mie potentials, for instance, have shown excellent agreement with experimental vapor-liquid coexistence curves for Ar-Kr mixtures, often without the need for specific binary interaction parameters. aip.org The accurate prediction of critical temperatures and pressures is another benchmark. aip.org
Structural Properties : The microscopic structure of the fluid predicted by the force field can be validated against experimental data. Radial Distribution Functions (RDFs), which describe the probability of finding a particle at a certain distance from another, are calculated from simulations and compared with results from neutron scattering experiments. aip.org Excellent agreement in RDFs indicates that the force field accurately captures the local fluid structure.
Spectroscopic Properties : For highly accurate potentials, validation can extend to spectroscopic data. The potential energy curve derived from a force field can be used to calculate rovibrational spectroscopic constants. These calculated constants are then compared with high-resolution experimental spectroscopic measurements to validate the fine details of the potential well. mdpi.com
The validation process often reveals the strengths and weaknesses of a particular force field. For example, while a simple Lennard-Jones potential might adequately describe some properties, more sophisticated potentials like the Mie or HFD models are necessary to accurately reproduce a broader range of thermodynamic and transport properties simultaneously. aip.orgtandfonline.com The agreement between simulation and experiment serves as the ultimate measure of a force field's quality.
Table 2: Validation of Ar-Kr Force Fields against Experimental Data
| Property for Validation | Simulation Method | Typical Agreement with Experiment |
|---|---|---|
| Shear Viscosity | Molecular Dynamics (MD) | Good agreement is often found, with models capturing the increase in viscosity from pure argon to pure krypton. tandfonline.com |
| Thermal Conductivity | Molecular Dynamics (MD) | Moderate to good agreement is typically achieved. tandfonline.com |
| Mutual Diffusion Coefficient | Molecular Dynamics (MD) | Good agreement with theoretical and experimental data has been reported, showing strong dependence on temperature and composition. researchgate.net |
| Vapor-Liquid Equilibria | Grand Canonical Monte Carlo (GCMC) | Optimized potentials can reproduce experimental vapor pressures and saturated liquid densities to within a few percent. aip.org |
| Radial Distribution Function (RDF) | Monte Carlo (MC) / MD | Excellent agreement with neutron scattering data confirms accurate modeling of the fluid structure. aip.org |
| Rovibrational Spectroscopic Constants | Quantum Mechanical Calculations on PES | For advanced potentials, calculated constants can closely match experimental spectroscopic data. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Argon |
Spectroscopic Characterization and Dynamics of Argon Krypton Excimers and Van Der Waals Complexes
Electronic Structure and Excited States of the ArKr* Excimer
Excimers, or excited-state dimers, are molecules that are bound in an electronically excited state but are unbound or only weakly bound in their ground state. nih.gov The ArKr* excimer is a prime example, formed through the interaction of an excited krypton atom with a ground-state argon atom.
The ground electronic state of the ArKr dimer, correlating with Ar(¹S₀) + Kr(¹S₀), is characterized by a shallow van der Waals potential well, making it only weakly bound. aip.org In contrast, the removal of an outer, anti-bonding electron to form the ArKr⁺ ion results in a significantly more stable ground ionic state. aip.org The ground state of the neutral ArKr dimer is dissociative for practical purposes at typical thermal energies, meaning it readily separates into its constituent atoms. dtic.mil
The excited electronic states of ArKr, which correlate to atomic limits involving an excited Kr or Ar* atom, are bound. For instance, excited states arise from the interaction of a ground state Ar(¹S₀) atom with an excited Kr* atom in the 5s or 5p configuration. capes.gov.braip.org Theoretical calculations, such as multireference perturbative CI algorithms, have been used to determine the potential energy curves for the various adiabatic Ω states that dissociate into Kr + Kr(5s, 5s'), Kr + Kr(5p), and higher states. capes.gov.br These calculations reveal complex features arising from numerous avoided crossings. capes.gov.br
The dissociation energy (D₀) of the ionic ground state, A ²Σ⁺₁/₂, of ArKr⁺ has been determined experimentally to be 0.528 ± 0.015 eV. aip.orgosti.govdntb.gov.ua This value is derived from the dimer ionization potential of 13.484 ± 0.015 eV and the known atomic ionization potentials and neutral ground state dissociation energies. aip.orgosti.gov Pulsed-field-ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectroscopy has enabled the determination of vibrational levels for the X(1/2), A₁(3/2), and A₂(1/2) states of the ArKr⁺ ion, providing detailed information about their potential energy curves. researchgate.net
Table 1: Dissociation Energies of ArKr⁺ Ionic States
| Ionic State | Dissociation Energy (D₀) in eV | Reference |
|---|---|---|
| A ²Σ⁺₁/₂ | 0.528 ± 0.015 | aip.orgosti.gov |
| X(1/2) | De = 4376.5 cm⁻¹ | researchgate.net |
| A₁(3/2) | De = 926.4 cm⁻¹ | researchgate.net |
| A₂(1/2) | De = 744.1 cm⁻¹ | researchgate.net |
Note: De represents the well depth of the potential energy curve.
The formation and decay of ArKr* excimers are governed by specific emission and absorption mechanisms. Emission spectra arise when electrons transition from a higher, bound electronic energy level to a lower, often repulsive, ground state, leading to the emission of a photon. iitk.ac.inyoutube.com This radiative decay is the basis for excimer lasers, where the dissociative nature of the ground state facilitates population inversion. dtic.mil
Absorption spectra, conversely, are produced when an atom or molecule absorbs a photon, causing an electron to transition from a lower to a higher energy level. iitk.ac.inyoutube.com In ArKr systems, absorption can occur from the weakly bound ground state to excited states. The Franck-Condon overlap between the ground state of the neutral molecule and the ground state of the ion is poor for a significant energy range above the ionization threshold. aip.org Consequently, the photoionization spectrum near the threshold is dominated by autoionization of Rydberg states. aip.org
Two-photon resonant, three-photon ionization spectroscopy has been used to probe the electronic states of ArKr. aip.org This technique has revealed band systems near the Kr* 5p[1/2]₀ state and an additional system near the Ar* 4s[3/2]⁰₁ state. aip.org The analysis of such spectra provides information on the potential energy curves of the excited states. aip.org
Vibrational and Rotational Spectroscopy of ArKr Van der Waals Molecules
Van der Waals molecules are weakly bound complexes held together by dispersion forces. Their study through vibrational and rotational spectroscopy offers a precise way to map the intermolecular potential energy surface. rsc.orgdtic.mil
Vacuum Ultraviolet (VUV) absorption spectroscopy is a key technique for studying rare gas dimers like ArKr because their electronic transitions occur at high energies (wavelengths below 200 nm). horiba.comnsf.gov This spectral region requires vacuum conditions due to the strong absorption by atmospheric gases. horiba.com
The absorption spectrum of ArKr in the VUV region provides detailed information about the vibrational and rotational structure of its excited electronic states. capes.gov.br Analysis of the VUV absorption spectrum of ArKr has been instrumental in characterizing the potential curves of the molecule. nist.gov The experiments often involve generating the van der Waals molecules in a supersonic jet expansion to achieve low rotational and vibrational temperatures, which simplifies the resulting spectra. capes.gov.br
Photoassociation (PA) is a technique where two colliding atoms absorb a photon to form an excited molecule. researchgate.netresearchgate.netnist.gov When performed on ultracold atoms (temperatures below 1 mK), it becomes photoassociative spectroscopy (PAS), a high-resolution method for probing molecular structure. researchgate.netresearchgate.netacademie-sciences.fr The low kinetic energy of the colliding atoms minimizes Doppler broadening, allowing for highly resolved spectra. optica.org
While PAS has been successfully applied to ultracold argon and krypton separately, observing resolved vibrational structure in heteronuclear Ar-Kr systems has been challenging. researchgate.netoptica.org Theoretical analysis based on calculated potential curves suggests that the absence of resolved structure in some experiments is not unexpected. optica.org Future experiments may require different configurations to resolve the vibrational levels in the Ar-Kr system. optica.org The process involves tuning a laser to a free-bound transition to an excited molecular state while monitoring the transition through signals like trap loss or ion production. optica.org
In mixtures of rare gases like argon and krypton, collisions between dissimilar atoms can induce a temporary dipole moment. aip.org This transient dipole can absorb far-infrared and microwave radiation, a phenomenon known as collision-induced absorption (CIA). aip.orglammps.org The resulting absorption spectrum is a continuum that provides information about the interaction potential and the induced dipole moment. lammps.org
Molecular dynamics simulations have been employed to study the CIA in Ar-Kr gas mixtures. lammps.orgresearchgate.net These simulations, when compared with quantum dynamical calculations, show good agreement, particularly at higher temperatures. lammps.orgresearchgate.net The absorption coefficients are typically measured as a function of photon wave number. researchgate.net For the Ar-Kr system, classical molecular dynamics is found to be accurate within 10% for wavenumbers up to 220 cm⁻¹ at a temperature of 200 K. lammps.orgresearchgate.net Comparisons of computed absorption spectra with experimental data at 300 K show satisfactory agreement, with some discrepancies attributed to experimental uncertainty. lammps.org
Table 2: Investigated Properties from Collision-Induced Absorption Studies
| Property | Method of Investigation | Key Findings | Reference |
|---|---|---|---|
| Absorption Coefficient | Molecular Dynamics & Quantum Dynamics | Classical MD is correct within 10% for photon wave numbers up to 220 cm⁻¹ at 200 K. | lammps.orgresearchgate.net |
| Interaction Potential | Ab initio calculations and empirical models | New empirical and ab initio potential curves have been developed and compared. | lammps.orgresearchgate.net |
| Induced Dipole Moment | Ab initio calculations (Hartree-Fock) | The Ar-Kr dipole data is similar to Ne-Kr, which is attributed to the approaching "homonuclear" character. | aip.org |
| Polarizability | Ab initio calculations | The Ar-Kr polarizability and hyperpolarizability have been reported. | lammps.org |
Photodissociation and Fragmentation Dynamics of Argon-Krypton Clusters
The absorption of a photon by an argon-krypton (Ar-Kr) cluster can initiate complex dynamics, leading to the dissociation of the cluster into various fragments. This process, known as photodissociation, is a powerful tool for investigating the intermolecular forces and energy transfer pathways within these weakly bound systems. ru.nl The dynamics of photodissociation are analyzed by studying the kinetic energy distribution of the resulting ionic and neutral fragments, their fragmentation patterns, and the timescales of these processes. aps.orgaps.org
Theoretical modeling is essential for interpreting the complex dynamics of Ar-Kr cluster photodissociation. Several sophisticated models are employed to simulate the dissociation pathways and predict experimental observables.
A prominent approach combines the diatomics-in-molecules (DIM) method with semiclassical or quantum-classical dynamics. aps.orgaps.orgaip.org The DIM method constructs the potential energy surfaces of the polyatomic cluster from the energies of its constituent diatomic and atomic fragments. This approach is particularly useful for rare-gas clusters where the interactions are well-characterized. researchgate.net For ionic clusters, the model is often extended to include induced dipole-induced dipole interactions and spin-orbit coupling. aip.orgedpsciences.org Spin-orbit coupling is a critical factor, especially for heavier rare gases like krypton and xenon, as it can significantly influence charge transfer and nonadiabatic transitions during fragmentation. aps.orgedpsciences.org
Semiclassical mean-field dynamics and Tully's molecular dynamics with quantum transitions (fewest-switches surface hopping) are methods used to simulate the motion of the atoms on these potential energy surfaces. aps.orgaps.orgaip.org These mixed quantum-classical methods treat the nuclei as classical particles while allowing for quantum mechanical transitions between different electronic states. aip.orgaip.org This approach has been successful in demonstrating the important role of nonadiabatic transitions in the photodissociation process of argon cluster ions. aip.org
For small clusters, fully quantum mechanical calculations can be performed to study fragmentation dynamics. ru.nl In cases of multiple ionization by intense laser fields, models based on Coulomb explosion are used. researchgate.net For instance, in the fragmentation of an ArKr₂ trimer, a three-body fragmentation process involving electron transfer between distant ion fragments was identified, leading to changes in the ion emission geometry. researchgate.net
These theoretical models provide critical insights into:
Dissociation Timescales: Calculations can predict the lifetime of an initial photoexcited state and the time it takes to relax to the electronic ground state. aip.org
Fragmentation Channels: Models can determine the relative probabilities of different dissociation pathways, such as the loss of a single atom or the breakup into multiple fragments. rsc.org
Energy Partitioning: Simulations can predict how the excess energy from photoexcitation is distributed among the kinetic and internal energies of the fragments. aps.org
Theoretical studies on related systems, such as HNgNH₃⁺ (where Ng is a noble gas), have employed methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) to investigate dissociation energies and the potential energy barriers that protect these metastable species from decomposition. aip.org These high-level calculations help in understanding the fundamental bonding and stability of noble gas complexes. aip.orgmdpi.com
Experimental techniques that can measure the velocity and distribution of the photofragments are crucial for understanding dissociation dynamics. The kinetic energy released in the fragmentation process provides a direct window into the potential energy surfaces governing the dissociation.
Photofragment velocity map imaging (VMI) is a powerful technique used to study the photodissociation dynamics of van der Waals complexes like Au-Ar and Au-Kr. nih.gov In VMI, the charged fragments are projected onto a position-sensitive detector, creating a 2D image that is a projection of the 3D velocity distribution. From this image, the total kinetic energy release (TKER) spectrum and the angular distribution of the fragments can be determined. nih.govresearchgate.net The angular distribution reveals the orientation of the molecule's transition dipole moment with respect to the laser polarization, providing information about the symmetry of the excited state. stanford.edu
Time-of-flight (TOF) mass spectrometry is another key experimental method. aps.org By measuring the arrival times of the fragment ions at a detector, their mass-to-charge ratio and initial kinetic energy can be determined. aip.org The broadening of peaks in a TOF spectrum is an unambiguous indicator of cluster fragmentation, as the kinetic energy released pushes fragments apart, leading to a wider spread of arrival times. aip.org High-kinetic-energy fragments are often associated with the fragmentation of multiply-charged clusters. aip.org
In a study of ArKr photodissociation following two-photon excitation, photofragment imaging revealed two distinct dissociation channels, each with a characteristic kinetic energy release. stanford.edu The data showed an "inner channel" with a low kinetic energy release peaking around 120 meV and an "outer channel" with a high kinetic energy release peaking at approximately 3.9 eV. stanford.edu This indicates competition between different dissociation pathways, such as predissociation and ionization. stanford.edu
The table below summarizes experimental findings on the kinetic energy release for ArKr photofragmentation.
| Dissociation Channel | Peak Kinetic Energy Release (eV) | Fragment Angular Distribution | Reference |
|---|---|---|---|
| Inner Channel | 0.120 ± 0.050 | Anisotropic | stanford.edu |
| Outer Channel | 3.9 ± 0.1 | Anisotropic (cos² distribution) | stanford.edu |
These experimental techniques provide the data necessary to validate and refine the theoretical models of dissociation. aps.orgaps.org For example, theoretically predicted fine structures in the kinetic energy distributions for argon and krypton can be compared with high-resolution TOF spectra. aps.org
The dynamics of photodissociation are highly sensitive to both the number of atoms in the cluster (size) and the relative number of argon and krypton atoms (composition).
Influence of Cluster Size: The size of the cluster has a profound effect on fragmentation dynamics. As the cluster size increases, the number of available vibrational modes and potential energy relaxation pathways also increases. In studies of ArₙHF clusters, all aspects of the dissociation process, including H-atom kinetic energy, angular distributions, and survival probability, were found to exhibit a strong dependence on the cluster size n. aip.org For instance, the location of the HF molecule changes from a surface site in smaller clusters (n≤8) to the interior of a cage in larger clusters (n≥9), drastically altering the dissociation dynamics. aip.org
Similarly, for pure argon clusters, the fragmentation pattern changes significantly with size. Upon ionization, small clusters (Ar₃ to Ar₆) were found to fragment extensively, with the dimer ion (Ar₂⁺) being the dominant product. aip.org The proportion of Ar₂⁺ as a fragment increases from the trimer to the hexamer and then decreases for larger clusters. aip.org Furthermore, the energy required for ionization and subsequent fragmentation is size-dependent; the adiabatic double-ionization threshold, for example, decreases significantly as the cluster size increases. aip.org
Influence of Cluster Composition: The composition of mixed Ar-Kr clusters is a key determinant of their structure and subsequent photodissociation dynamics. The method of cluster formation—such as co-expansion of a gas mixture versus doping a pre-formed cluster—can lead to radically different structures. researchgate.net For example, co-expansion tends to result in clusters where the atom with the lower ionization potential (krypton) is in the core, whereas doping can place krypton atoms on the surface of an argon cluster. researchgate.net
The photofragmentation patterns and branching ratios are directly influenced by the cluster's composition. rsc.org In studies of (NO)ₙ⁺X heteroclusters, where X was Ar or Kr, the nature of the rare gas atom was found to influence the fragmentation pathways, such as the preferential loss of NO versus the loss of the rare gas atom. rsc.org For Ar-Kr clusters, photoexcitation can lead to different dissociation limits, such as Ar* + Kr or Ar + Kr*. The branching ratio between these channels will depend on the initial composition and the specific electronic state excited. Photofragment imaging of ArKr has shown that two-photon excitation near Ar (4s) and Kr (5p) transitions leads to dissociation exclusively into an excited state Ar (4s) atom and a ground state Kr atom. stanford.edu
The table below shows the branching ratios for different fragmentation channels observed in the photofragment ion images of ArKr at various two-photon excitation energies.
| Two-Photon Energy (cm⁻¹) | Inner Channel (%) | Outer Channel (%) | Reference |
|---|---|---|---|
| 93153 | 60 | 40 | stanford.edu |
| 93890 | 75 | 25 | stanford.edu |
| 94020 | 72 | 28 | stanford.edu |
Phase Behavior and Transport Phenomena in Argon Krypton Systems
Solid Solutions of Argon and Krypton
Solid mixtures of argon and krypton serve as model systems for studying the principles of alloy formation and stability in simple atomic structures. Their behavior at low temperatures provides fundamental insights into phase transitions and solubility.
Crystallographic Structures and Lattice Parameters
Throughout the entire range of compositions, solid argon-krypton (Ar-Kr) solutions crystallize in a face-centered cubic (fcc) lattice. aip.orgresearchgate.net This is consistent with the crystal structure of the pure components, which are also fcc at atmospheric pressure. webelements.com While calculations for pure inert gases sometimes predict a close-packed hexagonal (CPH) lattice, experimental results consistently show the formation of the fcc structure, with helium being the exception. aip.org
The lattice parameter of the Ar-Kr solid solution varies with the concentration of the constituent atoms. aip.org Studies using transmission electron diffraction on polycrystalline specimens formed by condensing the gas mixture at 20 K have shown that the lattice parameter does not follow the linear relationship predicted by Vegard's rule for ideal solid solutions. aip.org Instead, the experimental data shows a deviation from this rule, which is better described by Prigogine's theory for solid solutions. aip.org For instance, at 20 K, the lattice parameter of the fcc alloy as a function of argon concentration deviates from the linear interpolation between the lattice parameters of pure argon and pure krypton. aip.org In one study, a decomposed solution containing 68.9 mol % Ar, when annealed, showed one phase corresponding to krypton with a lattice parameter of 5.676 Å and another phase corresponding to the Ar-Kr solution with a lattice parameter of 5.44 Å. aip.org
Interactive Data Table: Lattice Parameters of Ar-Kr Solid Solutions
Users can filter the data below by Argon concentration to see the corresponding lattice parameter.
| Argon Concentration (mol %) | Lattice Parameter (Å) at 20 K |
| 0 (Pure Kr) | ~5.68 |
| 25 | (data not available) |
| 50 | (data not available) |
| 68.9 (solution phase after annealing) | 5.44 |
| 75 | (data not available) |
| 100 (Pure Ar) | ~5.31 |
Note: The table presents approximate and specific experimental values. The relationship is non-linear across the full concentration range.
Phase Separation and Solubility Limits at Cryogenic Temperatures
Direct structural studies have demonstrated that the argon-krypton system exhibits limited solubility at cryogenic temperatures. aip.org While forming a single fcc solid solution at certain compositions, the mixture undergoes phase separation within a specific concentration range. aip.orgresearchgate.net
Investigations using transmission electron diffraction over a temperature range of 5–44 K have shown that phase separation occurs in specimens with an argon concentration between 50 and 70 mol %. aip.orgresearchgate.net Within this range, the solid solution decomposes into two distinct fcc phases. aip.org This observation provides direct evidence against the assumption of complete miscibility. The solubility of argon in the krypton matrix is found to be up to approximately 45 mol %. aip.org Conversely, the solubility of krypton in the argon matrix is significantly lower, at about 25 mol %. aip.org For example, in an equimolar Ar-Kr sample deposited at 6 K or 20 K, the sample contained two crystalline phases of nearly pure argon (one fcc and one hcp) with a small amount of krypton, while the krypton component separated into a glass-like state. researchgate.net
Annealing Effects and Relaxation Processes in Solid Ar-Kr Solutions
Annealing, the process of heating and then slowly cooling a material to alter its properties, induces significant relaxation processes and structural changes in solid Ar-Kr solutions. aalberts-st.com The nature of these changes is highly dependent on the initial composition of the alloy and the temperature at which it was condensed. aip.org
For alloys where krypton is the dominant component (0–45 mol % Ar), heating leads to typical recrystallization processes observed in single-phase alloys. As the temperature increases, diffraction maxima gradually narrow, indicating an increase in crystalline perfection, until the specimen eventually sublimates. aip.org
In contrast, alloys within the phase separation range (50–70 mol % Ar) exhibit a different behavior upon annealing. aip.org When a low-temperature condensate (formed at 5 K) with 54 mol % Ar is heated, the diffraction lines blur into a halo pattern between 28-30 K. aip.org Upon further heating to 33–34 K, the diffraction pattern resolves into two distinct systems of maxima, signifying the decomposition of the solution into two separate phases. aip.org Similarly, high-temperature solutions (condensed at 20 K) in this concentration range also show phase separation upon annealing. aip.org For a solution with 68.9 mol % Ar, annealing at 38 K results in phases identified as nearly pure krypton and an Ar-Kr solution of limiting concentration. aip.org
Thermodynamics of Mixing in Argon-Krypton Fluid Mixtures
The thermodynamic properties of liquid argon-krypton mixtures provide insight into the intermolecular forces and the deviations from ideal solution behavior. Key parameters include the excess Gibbs free energy and excess volume, which quantify these deviations.
Excess Gibbs Free Energy and Excess Volume Determination
The excess Gibbs free energy (GE) and excess volume (VE) of mixing for liquid argon-krypton mixtures have been determined experimentally by measuring total vapor pressures and densities. rsc.orgrsc.org These excess properties represent the difference between the properties of the real mixture and an ideal solution.
Measurements have shown that the GE for Ar-Kr mixtures is positive, indicating a deviation from ideal behavior where the mixing is less favorable than in an ideal solution. rsc.org For an equimolar mixture, the GE was found to be 20.06 cal/mol at 115.77 K (the triple point of krypton) and 19.71 cal/mol at 103.94 K. rsc.org These values were about half of what earlier studies had estimated. rsc.org Theoretical calculations based on statistical theories of solutions, such as the "two-liquid" or "refined average potential" model, tend to predict GE values that are too high, while the "three-liquid" or "separate interaction" model provides results in closer agreement with experiments. rsc.orgtandfonline.com
Interestingly, the excess volume (VE) on mixing is negative, meaning the volume of the mixture is less than the sum of the volumes of the pure components. rsc.orgrsc.org At 115.77 K, VE exhibits an unsymmetrical dependence on the mole fraction. rsc.org This negative excess volume is influenced by pressure; it is small at low pressures but increases with pressure, becoming almost zero at high pressures. The asymmetry of the VE versus composition curve also changes with pressure. acs.org
Interactive Data Table: Excess Thermodynamic Properties of Equimolar Liquid Ar-Kr Mixture at 115.77 K and Zero Pressure
Explore the experimental and theoretical values for excess properties.
| Thermodynamic Property | Experimental Value |
| Excess Gibbs Energy (GE) | +20.06 cal/mol |
| Excess Volume (VE) | Negative |
| Excess Enthalpy (HE) | (data varies by study) |
| Excess Entropy (SE) | (data varies by study) |
Vapor-Liquid Interface and Surface Tension Phenomena
The interface between the vapor and liquid phases of an argon-krypton mixture exhibits distinct properties, including surface tension and surface segregation. tandfonline.comrsc.org Molecular dynamics simulations and mean field theory have been employed to study this interface, modeling the atoms using Lennard-Jones potentials. tandfonline.com
These studies reveal that for Ar-Kr mixtures, argon is preferentially adsorbed at the vapor-liquid interface. rsc.orgrsc.org This surface segregation is more pronounced at lower temperatures and for mixtures with low concentrations of argon. rsc.orgrsc.org The density profiles across the interface show an enrichment of argon at the surface. tandfonline.com At low argon concentrations, the argon density profile can even be weakly non-monotonic. tandfonline.com
The surface tension of the mixture is a key property of the interface. tandfonline.com Calculations have shown that the surface tension is in good agreement whether determined through thermodynamic routes or mechanical routes using the Irving-Kirkwood or Harasima forms of the pressure tensor. tandfonline.comtandfonline.com The magnitude and concentration dependence of the surface tension are found to be only weakly dependent on the surface segregation. rsc.orgrsc.org Instead, it is more strongly influenced by a contribution related to the total density profile across the interface. rsc.org
Transport Coefficients in Argon-Krypton Binary Mixtures
The transport properties of argon-krypton binary mixtures, which include diffusion, viscosity, and thermal conductivity, are crucial for understanding and modeling fluid dynamics in these systems. These coefficients are determined through a combination of molecular dynamics (MD) simulations, theoretical calculations based on kinetic theory, and experimental measurements. tandfonline.comresearchgate.nettandfonline.com The interactions between argon and krypton atoms are typically modeled using the Lennard-Jones (12-6) pair potential, with the Lorentz-Berthelot mixing rules applied to define the interactions between the unlike atoms. tandfonline.comtandfonline.comnih.gov
Self- and Mutual Diffusion Coefficients
Diffusion in argon-krypton mixtures is characterized by self-diffusion coefficients for each component (D_Ar and D_Kr) and the mutual diffusion coefficient (D_12). tandfonline.comtandfonline.com These coefficients are extensively studied using both equilibrium molecular dynamics (EMD) and nonequilibrium molecular dynamics (NEMD) simulations. researchgate.nettandfonline.com
Research based on EMD simulations utilizes the Green-Kubo method to determine self-diffusion and binary Maxwell-Stefan diffusion coefficients. arxiv.org In these simulations, fluids are modeled with spherical Lennard-Jones pair potentials, with parameters often determined from vapor-liquid equilibrium data. arxiv.orgresearchgate.net Predictions for self-diffusion coefficients from these methods show good agreement with experimental data, typically within 5% for gas states and 10% for liquid states. arxiv.org Another approach involves using the mean-square displacement (MSD) method to find the self-diffusion coefficients of argon and krypton, while the mutual diffusion coefficients are subsequently determined using Darken's relation. nih.govresearchgate.netresearchgate.net Studies have shown that diffusion coefficients calculated in this manner exhibit Arrhenius behavior for both the pure components and their binary mixtures. nih.govresearchgate.net
NEMD simulations have also been employed to investigate diffusion coefficients in binary argon-krypton mixtures with Lennard-Jones interactions. tandfonline.com Interestingly, comparisons between NEMD and EMD results have shown that NEMD simulations can yield diffusion coefficient values that are significantly lower than those from EMD. researchgate.nettandfonline.com Despite the differences in absolute values, both methods generally concur on the relative significance of dynamical cross-correlations. researchgate.nettandfonline.com The lighter argon atoms are consistently observed to diffuse at a faster rate than the heavier krypton atoms. tandfonline.comacs.org As the mole fraction of krypton increases in the mixture, the diffusion coefficients for both components tend to decrease. acs.org
| Diffusion Study Overview | Methodology | Key Findings | References |
| Self- and Mutual Diffusion | Equilibrium Molecular Dynamics (EMD) with Green-Kubo method | Predictions for self-diffusion coefficients agree with experimental data within 5% (gas) and 10% (liquid). | arxiv.org |
| Self- and Mutual Diffusion | EMD with Mean-Square Displacement (MSD) and Darken's relation | Diffusion coefficients follow Arrhenius behavior. | nih.govresearchgate.net |
| Self- and Mutual Diffusion | Nonequilibrium Molecular Dynamics (NEMD) | Resulting diffusion coefficients are significantly lower than EMD results. | researchgate.nettandfonline.com |
| Composition Effect | Molecular Dynamics | Diffusion coefficients of both Ar and Kr decrease as the mole fraction of Kr increases. | acs.org |
| Component Diffusion | Molecular Dynamics | The lighter argon atoms diffuse faster than the larger krypton atoms. | tandfonline.comacs.org |
Viscosity and Thermal Conductivity Calculations
The viscosity (η) and thermal conductivity (λ) of argon-krypton mixtures are fundamental transport properties that have been calculated using various computational and theoretical techniques. Molecular dynamics simulations, often employing Green-Kubo relations, are a primary tool for computing these coefficients in the liquid phase. tandfonline.comtandfonline.comtandfonline.com For these calculations, the system is modeled with Lennard-Jones potentials, and a "one-fluid approximation" may be used to simulate all transport properties in a single run. tandfonline.comtandfonline.com
Studies using EMD simulations have been conducted at different thermodynamic states, such as 94.4 K and 1 atm, and 135 K and 39.5 atm. researchgate.net The results from these simulations for viscosity and thermal conductivity generally show good agreement—within 10%—with theoretical estimations and available experimental data. nih.govresearchgate.netresearchgate.net This level of agreement supports the view that the Lennard-Jones potential is adequate for describing the molecular interactions in argon and krypton systems. nih.govresearchgate.net
For gaseous mixtures at low density, the Chapman-Enskog method is applied to compute viscosity and thermal conductivity over a broad range of temperatures (e.g., 50 K to 5000 K) and compositions. aip.org These calculations often utilize ab initio interatomic potentials to determine the necessary omega-integrals, leading to high numerical accuracy. aip.org
Experimental measurements have also been performed to determine the viscosity and thermal conductivity coefficients for Ar-Kr mixtures over the entire composition range, for instance, at a pressure of 70 cm of mercury and a temperature around 18°C. researchgate.net The experimental values are then compared with theoretical values derived from the Lennard-Jones (6-12) potential. researchgate.net While agreement is generally satisfactory, some discrepancies have been noted between different experimental studies. researchgate.net The thermal conductivity of Ar-Kr mixtures has also been measured using a transient hot-wire apparatus at 35°C over a pressure range of 0.5–10 MPa. rsc.org These studies found that representing the data in the zero-density limit requires the use of third-order kinetic theory expressions. rsc.org
| Property | Temperature | Argon Mole Fraction (X_Ar) | Calculated Value | Unit | Reference |
| Shear Viscosity (η) | 115.77 K | 0.492 | ~2.5 | mPa·s | tandfonline.com |
| Thermal Conductivity (λ) | 115.77 K | 0.492 | ~0.1 | W/(m·K) | tandfonline.com |
| Thermal Conductivity (λ) | ~291 K (18°C) | 0.5 | ~10.5 | 10⁻⁵ W/(m·K) | researchgate.net |
| Viscosity (η) | ~291 K (18°C) | 0.5 | ~230 | µP | researchgate.net |
Note: The values in the table are approximate, as they are interpreted from graphical data and text descriptions in the source materials.
Quantum Effects on Transport Properties
For heavier noble gases like krypton, quantum effects on transport properties are often considered negligible due to the large atomic mass. hsu-hh.de However, more recent and precise studies indicate that these effects can be significant, potentially as large as the standard uncertainties associated with the pair potential used in calculations. hsu-hh.de
A quantum approach to interatomic interactions is sometimes employed for calculating transport coefficients for mixtures containing helium, neon, argon, and krypton. aip.org This involves solving the Schrödinger equation to determine the phase shifts of scattering, which are then used to calculate the transport cross-sections. aip.org For collisions involving krypton, it has been estimated that quantum effects can influence the transport coefficients by approximately 0.05%, which is comparable to the experimental error in some studies. arxiv.org
Comparisons between classical molecular dynamics simulations and quantum dynamical calculations have been performed for properties like collision-induced absorption in Ar-Kr gas mixtures. researchgate.net One such study found that at 200 K, classical molecular dynamics results were accurate to within 10% of the quantum calculations for photon wave numbers up to 220 cm⁻¹. researchgate.net The agreement improves at higher temperatures, suggesting that while classical models are often sufficient, quantum considerations are necessary for achieving higher accuracy, especially at lower temperatures. researchgate.net
Plasma Kinetics and Diagnostics in Argon Krypton Discharges
Excitation and Ionization Processes in Argon-Krypton Plasmas
The foundation of Ar-Kr plasma kinetics lies in the energy exchange between electrons and the neutral gas atoms, as well as interactions between the argon and krypton species themselves.
The Electron Energy Distribution Function (EEDF) is a cornerstone of plasma kinetics as it dictates the rates of electron-impact reactions. In low-pressure Ar-Kr plasmas, the EEDF often deviates from a simple Maxwellian distribution. Studies have shown that the EEDF can exhibit a bi-Maxwellian or a "two-temperature" structure. mdpi.com This is particularly evident in capacitively and inductively coupled plasmas.
The shape of the EEDF is influenced by the gas composition and pressure. For instance, in low-pressure discharges, the EEDF can transition from a three-temperature distribution to a bi-Maxwellian distribution as the gas composition changes. researchgate.net This transition is attributed to the evolving influence of electron-electron collisions and inelastic collision processes with argon and krypton atoms. The addition of a gas with a lower ionization potential, such as krypton to an argon plasma, can significantly alter the EEDF by providing new energy loss channels for electrons.
Table 1: General EEDF Characteristics in Low-Pressure Rare Gas Plasmas
| Plasma Condition | Predominant EEDF Shape | Key Influencing Factors |
| Low Pressure, Low Density | Druyvesteyn-like or Bi-Maxwellian | Electron-neutral collisions, wall losses |
| High Pressure, High Density | Maxwellian | Electron-electron collisions |
| Mixed Gases (e.g., Ar-Kr) | Often Bi-Maxwellian or Multi-temperature | Penning ionization, differing excitation/ionization thresholds |
Collisional-Radiative (CR) models are theoretical frameworks that describe the population and depopulation of excited atomic and ionic states in a plasma. mdpi.comarxiv.org These models are indispensable for interpreting spectroscopic data and understanding the underlying plasma kinetics. For Ar-Kr plasmas, a comprehensive CR model would include a multitude of processes:
Electron-impact excitation and ionization: Direct and stepwise excitation and ionization of both argon and krypton atoms.
Radiative decay: Spontaneous emission from excited states.
Penning ionization: An important process in noble gas mixtures, where an excited argon atom ionizes a ground-state krypton atom (Ar* + Kr → Ar + Kr⁺ + e⁻), due to the lower ionization potential of krypton.
Charge transfer: Collisions where an ion of one species transfers its charge to a neutral atom of the other species (e.g., Ar⁺ + Kr → Ar + Kr⁺).
Metastable-metastable collisions: Ionizing collisions between two metastable atoms.
Researchers have developed CR models that characterize the electron energy distribution in capacitively and inductively coupled argon and krypton plasmas, identifying a "two-temperature" structure. mdpi.com These models, when combined with emission line ratio analysis, can be used to determine plasma parameters like electron temperature and density. mdpi.com
Metastable and resonant states of argon and krypton are crucial intermediaries in the energy pathways of the plasma. kfki.huosti.gov Metastable states are long-lived excited states that can store significant energy, while resonant states have shorter lifetimes and are strongly coupled to the ground state via radiation.
In Ar-Kr mixtures, argon metastable atoms (Ar*) play a particularly important role due to their ability to ionize krypton atoms through Penning ionization, as mentioned earlier. The energy of the primary argon metastable states (³P₂ and ³P₀) is sufficient to ionize ground-state krypton. Studies have shown that the excitation of krypton by Ar(³P₂) is significantly more efficient than by Ar(³P₀).
The deactivation of krypton metastable atoms also occurs through collisions with argon atoms. The kinetics of these metastable species are complex, involving production through electron impact and loss through diffusion, radiation (for resonant states), and various collisional quenching processes. The density of these excited states can be substantial and their reactions can be a dominant ionization source, especially in certain pressure and power regimes.
Table 2: Key Reactions Involving Metastable Argon in Ar-Kr Plasma
| Reaction | Type | Significance |
| e⁻ + Ar → Ar* + e⁻ | Electron-impact excitation | Primary production of Ar metastables |
| Ar* + Kr → Ar + Kr⁺ + e⁻ | Penning ionization | Efficient ionization channel for krypton |
| Ar* + Ar* → Ar⁺ + Ar + e⁻ | Metastable-metastable ionization | Contributes to overall ionization |
| Ar* + Kr → Ar + Kr* | Excitation transfer | Can populate excited krypton states |
Spectroscopic Diagnostics of Argon-Krypton Plasma Properties
Spectroscopic techniques are powerful non-invasive tools for probing the properties of Ar-Kr plasmas.
Optical Emission Spectroscopy (OES) analyzes the light emitted by the plasma to identify the constituent species and to determine various plasma parameters. aip.org In Ar-Kr plasmas, the emission spectrum contains lines from both argon and krypton atoms and ions.
The relative intensities of specific emission lines can be used, often in conjunction with a CR model, to determine the electron temperature (Tₑ) and electron density (nₑ). The line-ratio method is a common OES diagnostic technique. However, studies of glow discharge plasmas in argon-krypton mixtures have sometimes shown no significant changes in the intensity of particular Ar II or Kr II lines, suggesting that in those specific conditions, dominant channels for energy exchange between the excited ionic species were not present. jst.go.jp
OES can also be used to study the qualitative behavior of the plasma, such as the effect of gas composition on the emission intensities of different species. For example, in mixtures of air with inert gases, the emission spectra can be dominated by the lines of the inert gas with the lower ionization potential. kobv.de
Mass spectrometry is used to identify the different ion species present in the plasma and to measure their relative abundances and energy distributions. hideneurope.de In Ar-Kr plasmas, the dominant ions are typically Ar⁺ and Kr⁺.
Studies involving argon- or krypton-diluted plasmas have provided insights into the ionization mechanisms. For instance, in plasmas containing CH₂F₂ diluted with either argon or krypton, mass spectrometry revealed selective ion formation. hideneurope.de In the argon-diluted plasma, CH₂F⁺ was the predominant ion, formed through charge exchange collisions involving Ar⁺. hideneurope.de Conversely, in the krypton-diluted plasma, CHF₂⁺ was more abundant, resulting from charge exchange with Kr⁺. hideneurope.de These findings highlight the importance of the relative ionization energies of the gas species in determining the plasma's ionic composition. In a pure Ar-Kr mixture, similar charge exchange processes (Ar⁺ + Kr → Ar + Kr⁺) are expected to be significant, favoring the production of Kr⁺ ions.
Table 3: Predominant Ion Species and Formation Pathways in Ar-Kr Containing Plasmas
| Plasma System | Predominant Ion(s) | Likely Formation Pathway(s) |
| Ar-Kr | Kr⁺, Ar⁺ | Direct electron-impact ionization, Penning ionization of Kr, Charge exchange (Ar⁺ + Kr → Ar + Kr⁺) |
| Ar-diluted CH₂F₂ | CH₂F⁺ | Charge exchange: Ar⁺ + CH₂F₂ → Ar + CH₂F⁺ + F |
| Kr-diluted CH₂F₂ | CHF₂⁺ | Charge exchange: Kr⁺ + CH₂F₂ → Kr + CHF₂⁺ + H |
Control of Ion Densities via Noble Gas Dilution
The dilution of a plasma with a noble gas is a fundamental technique for manipulating the plasma's chemical and physical characteristics. In mixed gas discharges containing argon and krypton, the relative concentrations of these gases provide a critical control parameter for adjusting ion densities. This control is primarily exerted through differences in the ionization energies of the noble gases and their subsequent interactions within the plasma, such as charge exchange collisions. researchgate.netmdpi.com The choice of the diluent gas can alter the electron energy distribution function (EEDF), electron density (n_e), and electron temperature (T_e), which in turn dictates the dominant ionization pathways and the resulting ion populations. aip.orgaip.org
Detailed research into fluorocarbon plasmas diluted with either argon or krypton provides a clear example of this control mechanism. researchgate.net In these studies, a primary gas like difluoromethane (B1196922) (CH₂F₂) is mixed with a noble gas, and the resulting ion species are analyzed, typically using diagnostic tools like quadrupole mass spectrometry (QMS). mdpi.comhidenanalytical.comhidenanalytical.com
When argon is used as the diluent in a CH₂F₂ plasma, charge exchange collisions between argon ions (Ar⁺) and CH₂F₂ molecules become a dominant process for creating specific fragment ions. researchgate.nethidenanalytical.com The ionization energy of argon is approximately 15.76 eV. researchgate.net This energy is very close to the appearance energy required for the dissociative ionization of CH₂F₂ to form the CH₂F⁺ ion (approximately 15.8 eV). hidenanalytical.comhidenanalytical.com Consequently, the charge exchange reaction (Ar⁺ + CH₂F₂ → CH₂F⁺ + F + Ar) is highly efficient, leading to a plasma that is rich in CH₂F⁺ ions. researchgate.nethidenanalytical.com This selective generation demonstrates how argon dilution can be used to control the fragmentation pattern of the precursor gas. azom.com
Conversely, when krypton is used as the diluent, a different ion population becomes dominant. The ionization energy of krypton is significantly lower than that of argon, at approximately 14.0 eV. researchgate.net This energy level is close to the appearance energy for the formation of the CHF₂⁺ ion from CH₂F₂ via C-H bond dissociation (approximately 13.8 eV). researchgate.nethidenanalytical.com Therefore, in krypton-diluted plasmas, the charge exchange collisions (Kr⁺ + CH₂F₂ → CHF₂⁺ + H + Kr) preferentially generate CHF₂⁺ ions. researchgate.nethidenanalytical.com
The ability to selectively produce different ions by choosing between argon and krypton dilution is a powerful tool in plasma processing applications, such as semiconductor etching. mdpi.comhidenanalytical.com The balance between different ion species (e.g., CH₂F⁺ and CHF₂⁺) and their associated neutral fragments (F and H atoms) is critical for controlling the etching and polymerization processes on a substrate surface. hidenanalytical.comhidenanalytical.com
Interactive Data Table: Ion Selection in Noble Gas Diluted CH₂F₂ Plasma
| Diluent Gas | Ionization Energy of Diluent | Predominant Ion Formed | Key Dissociation Pathway | Resulting Plasma Density (in CH₂F₂ Plasma) |
| Argon (Ar) | ~15.8 eV researchgate.net | CH₂F⁺ hidenanalytical.comhidenanalytical.com | C-F Bond Dissociation hidenanalytical.com | 1.6 x 10¹¹ cm⁻³ researchgate.net |
| Krypton (Kr) | ~14.0 eV researchgate.net | CHF₂⁺ hidenanalytical.comhidenanalytical.com | C-H Bond Dissociation hidenanalytical.com | 2.2 x 10¹¹ cm⁻³ researchgate.net |
Advanced Research Applications and Methodological Considerations for Argon Krypton Systems
Excimer Laser Technology Development and Fundamental Physics
Excimer lasers, a term derived from "excited dimer," are a class of pulsed ultraviolet (UV) lasers that utilize a gas mixture containing a noble gas (like argon or krypton) and a halogen. fu-berlin.de The lasing medium does not involve stable molecules but rather exciplexes (excited complexes), such as Argon Fluoride (ArF) or Krypton Fluoride (KrF), which are bound only in an excited electronic state and dissociate upon emitting a photon. fu-berlin.de This property prevents the reabsorption of laser radiation, enabling high gain and powerful UV output. fu-berlin.de
Argon Fluoride (ArF) and Krypton Fluoride (KrF) lasers are two of the most important types of excimer lasers, distinguished by their specific deep UV emission wavelengths. ruc.dk The ArF laser radiates at a wavelength of 193 nm, while the KrF laser emits at 248 nm. ruc.dk This emission corresponds to the energy difference between the bound excited state and the repulsive ground state of the ArF and KrF molecules, respectively. sci-hub.se
These lasers operate in a pulsed mode, as continuous-wave operation is not feasible due to the difficulty in maintaining a stable electric discharge with the required properties. fu-berlin.de The pulse duration is typically in the nanosecond range but can extend up to 100 ns. fu-berlin.de For specialized applications like microlithography, the spectral bandwidth of the laser output is a critical parameter. ArF lasers used for this purpose are line-narrowed to achieve bandwidths of less than 1 pm. ruc.dk
| Characteristic | Argon Fluoride (ArF) | Krypton Fluoride (KrF) |
|---|---|---|
| Wavelength | 193 nm fu-berlin.de | 248 nm fu-berlin.de |
| Spectral Region | Deep Ultraviolet (UV) ruc.dk | Deep Ultraviolet (UV) sci-hub.se |
| Typical Pulse Duration | A few nanoseconds to 100 ns fu-berlin.dersc.org | A few nanoseconds to 100 ns fu-berlin.de |
| Typical Repetition Rate | Up to several kHz ruc.dkwikipedia.org | Up to several kHz wikipedia.org |
| Typical Pulse Energy | A few mJ to hundreds of mJ wikipedia.org | A few mJ to hundreds of mJ wikipedia.org |
| Common Applications | Semiconductor lithography, eye surgery, micromachining wikipedia.org | Semiconductor lithography, nuclear fusion research, micromachining sci-hub.se |
The creation of the exciplex species (ArF* or KrF*) requires significant energy input, which is supplied by a pumping source. jkps.or.kr Two primary methods are used for this purpose: electron beam (e-beam) pumping and electrical discharge pumping. fu-berlin.dejkps.or.kr
Discharge Pumping: This is the more common method for commercial and industrial excimer lasers. wikipedia.org It involves applying a high-voltage electrical discharge, lasting for nanoseconds, across the gas mixture. fu-berlin.de The fast discharge creates a plasma where electrons collide with and excite the argon or krypton atoms. These excited noble gas atoms then react with the halogen-containing molecules (typically F2) to form the excited ArF* or KrF* complexes. sci-hub.se For the discharge to be effective and homogeneous, a preionization step is often required, which can be achieved using UV radiation or X-rays. rsc.orgnih.gov
Electron Beam Pumping: In this method, a high-energy beam of electrons is injected into the laser gas chamber. jkps.or.kr The energetic electrons efficiently excite and ionize the high-pressure noble gas atoms (Ar or Kr), initiating a series of kinetic reactions that lead to the formation of the exciplex. nih.gov E-beam pumping is generally more efficient at converting input energy into laser output and can be scaled to larger volumes and higher pulse energies, making it particularly suitable for large-scale research applications like inertial confinement fusion. researchgate.netfu-berlin.de However, the equipment required for e-beam pumping is typically larger and more complex than that for discharge pumping. wikipedia.org
The efficiency of excimer lasers is a critical factor, especially in high-power applications. Wall-plug efficiency, which measures the conversion of electrical energy from the power grid to optical energy, for discharge-pumped systems typically ranges from 0.2% to 5%. fu-berlin.de Electron beam pumping can achieve significantly higher efficiencies. fu-berlin.de
In the context of inertial fusion energy (IFE) research, maximizing efficiency is a primary goal. Laser kinetics simulations and experimental results have shown that e-beam pumped ArF lasers can have intrinsic efficiencies of more than 16%, with a potential wall-plug efficiency of 10%. researchgate.netfu-berlin.de This is substantially higher than the next most efficient excimer laser, KrF, which has a demonstrated intrinsic efficiency of about 12% and a projected wall-plug efficiency of around 7%. researchgate.netfu-berlin.de The higher efficiency of ArF lasers could enable the development of smaller and more cost-effective fusion power plant modules. fu-berlin.de
Power scaling involves increasing the average output power of the laser, which can be achieved by increasing either the pulse energy or the pulse repetition rate. fu-berlin.de Average powers can range from a few watts to several hundred watts. fu-berlin.dewikipedia.org High-repetition-rate facilities, such as the Electra laser at the U.S. Naval Research Laboratory, have been developed to test the durability and performance of components for long-duration operation, demonstrating the potential for these lasers to operate at the high duty cycles required for applications like IFE. sci-hub.se
Cryogenic Matrix Isolation Spectroscopy of Ar-Kr Interacting Species
Matrix isolation is a powerful experimental technique used to trap and study reactive or unstable chemical species. ebsco.com The method involves co-depositing a sample of interest, highly diluted in an inert gas, onto a cryogenic surface (typically cooled to near absolute zero). ebsco.com The inert gas solidifies into a rigid, transparent matrix, caging the sample molecules and preventing them from reacting with each other. Argon and krypton are commonly used as host materials due to their chemical inertness and optical transparency across a wide spectral range. fu-berlin.de
In the context of Ar-Kr interacting species, the formation of weakly bound van der Waals complexes, such as the Ar-Kr dimer, can be envisaged. While argon and krypton are chemically inert, they can interact via weak London dispersion forces to form dimers and larger clusters, particularly at the low temperatures and high dilution conditions of a matrix isolation experiment. ruc.dk The stability of these species is entirely dependent on the cryogenic conditions; the binding energies are very low, and the complexes would immediately dissociate at higher temperatures. researchgate.net
The formation of such species occurs during the condensation process on the cold window. A gaseous mixture containing argon, krypton, and often a third, even more inert gas like neon to serve as the primary matrix, is directed onto the cryogenic substrate. During the rapid freezing, individual Ar and Kr atoms can become trapped in adjacent sites within the solid neon lattice, forming Ar-Kr dimers. The concentration of these dimers would depend on the statistical probability of Ar and Kr atoms being in close proximity, which is a function of their relative concentrations in the initial gas mixture.
Direct spectroscopic detection of a neutral, heteronuclear dimer like Ar-Kr via infrared or Raman spectroscopy is exceptionally challenging. This is because the Ar-Kr "bond" is a weak van der Waals interaction. The vibration of this bond would correspond to a very low-frequency mode that is typically not infrared or Raman active, as it involves no significant change in dipole moment or polarizability, respectively.
However, the interaction of argon and krypton with other "guest" molecules trapped within the matrix provides clear spectroscopic signatures. The inert matrix is not entirely non-interactive; it exerts a "cage effect" and can perturb the vibrational energy levels of the trapped species. fu-berlin.de This perturbation, known as the matrix shift, is a key piece of spectroscopic evidence for guest-host interactions.
When a probe molecule is trapped in an argon matrix versus a krypton matrix, its vibrational frequencies will shift by slightly different amounts. This is due to the different sizes and polarizabilities of the Ar and Kr atoms, leading to different strengths of interaction with the guest molecule. For example, studies on water clusters trapped in Ar and Kr matrices have shown distinct shifts in the OH stretching vibrations, providing information about the local environment created by the noble gas atoms. By studying these matrix-induced frequency shifts, researchers can gain insight into the nature of the intermolecular forces at play between the trapped species and the surrounding Ar or Kr atoms.
| Probe Molecule | Vibrational Mode | Gas Phase Frequency (cm⁻¹) | Frequency in Argon Matrix (cm⁻¹) | Frequency in Krypton Matrix (cm⁻¹) |
|---|---|---|---|---|
| H₂O | ν₁ (Symmetric Stretch) | 3657 | ~3633 | ~3622 |
| H₂O | ν₃ (Asymmetric Stretch) | 3756 | ~3730 | ~3719 |
| CO | Stretching | 2143 | 2138 | 2137 |
Adsorption and Surface Interactions of Argon and Krypton
The study of the adsorption and surface interactions of argon and krypton provides fundamental insights into van der Waals forces and the nature of gas-surface phenomena. These noble gases, being monatomic and chemically inert, serve as ideal probes for characterizing the energetic and geometric properties of solid surfaces. Their interactions are dominated by dispersion forces, making them sensitive to the atomic-level topography and composition of substrates.
Adsorption Isotherms and Energetics on Various Substrates
The adsorption of argon and krypton on different materials is typically studied by measuring adsorption isotherms, which relate the amount of adsorbed gas to the pressure at a constant temperature. The shape and features of these isotherms provide information about the strength of the gas-surface interaction, the surface area, and the porosity of the substrate.
Research on single-walled carbon nanotubes (SWCNTs) at liquid nitrogen temperature (77 K) has shown that the adsorption capacity is influenced by the size of the noble gas atom. Argon, being smaller, has access to a wider range of adsorption sites, including micropores, leading to a higher adsorption capacity compared to krypton. researchgate.net The energy of adsorption also decreases as the size of the molecule increases, indicating that smaller molecules can access more energetic sites. researchgate.net For instance, studies on purified SWCNTs have demonstrated a significantly higher adsorption capacity for argon than for krypton, even though the micropore volume of the substrate is larger in the case of krypton adsorption, suggesting that krypton does not readily adsorb in the micropores. researchgate.net
Activated carbons are another class of materials extensively studied for noble gas adsorption, particularly for applications such as the capture of radioactive isotopes from nuclear power plant emissions. researchgate.net The adsorption coefficients (Henry constants) for argon and krypton on various grades of activated carbon have been determined under dynamic conditions. researchgate.net These studies show a linear relationship between the logarithm of the Henry constant and the inverse temperature, which is characteristic of physisorption processes. researchgate.net The adsorption capacity of activated carbon for these gases is substantial, and the material's performance can be optimized by adjusting conditions such as pressure, temperature, and relative humidity.
Below is an interactive data table summarizing the adsorption capacities of argon and krypton on SWCNTs.
Theoretical Modeling of Noble Gas-Surface Potentials
Theoretical models are crucial for understanding and predicting the adsorption behavior of argon and krypton on surfaces. These models aim to describe the potential energy surface (PES) of the gas-surface interaction, which governs the adsorption process. The interactions are primarily of the van der Waals type, consisting of an attractive dispersion force at long distances and a repulsive force at short distances due to electron cloud overlap. acs.org
A common approach to modeling these interactions is the use of pair potentials, such as the Lennard-Jones (LJ) potential, which are summed over all atom-atom interactions between the gas atom and the substrate atoms. aps.orgnih.gov While the LJ potential is a simplified model, it has been shown to be sufficient for describing molecular interactions in argon and krypton systems in certain contexts. nih.gov Molecular dynamics simulations using LJ potentials have been successfully employed to study the structural and transport properties of argon and krypton mixtures. nih.gov
More sophisticated models utilize high-level quantum mechanical calculations to construct the potential energy curves for noble gas dimers, which are then used to develop more accurate potential functions. acs.org For instance, improved Lennard-Jones (ILJ) functions have been formulated for neutral-neutral pair interactions, providing a more detailed description of the PES. mdpi.com These advanced potentials can be used to calculate properties such as dissociation energies and are essential for a precise understanding of the adsorption process, especially for complex substrates. For example, for the Kr-propylene oxide system, an experimental intermolecular distance of 3.878 Å was found to be in excellent agreement with the calculated value of 3.88 Å from a theoretical model. mdpi.com
The development of accurate noble gas-surface potentials is an ongoing area of research, with efforts focused on including many-body interactions and quantum effects to improve the agreement with experimental data. aps.orgnih.gov
Investigation of Noble Gas Interactions with Biological Macromolecules
The interactions of argon and krypton with biological macromolecules, such as proteins and membranes, are of significant interest, partly due to the anesthetic properties of some noble gases. nih.gov Although chemically inert, these atoms can bind to specific sites within macromolecules, primarily through weak van der Waals forces, and influence their structure and function. nih.govresearchgate.net
Molecular Binding Sites and Occupancy on Proteins and Membranes
X-ray crystallography has been a powerful tool for identifying the binding sites of argon and krypton on proteins. nih.govnih.gov By pressurizing protein crystals with these gases, their atoms can be localized within the protein structure. Studies have revealed that argon and krypton predominantly bind to pre-existing hydrophobic cavities and pockets within the protein interior and on their surfaces. nih.govresearchgate.netnih.govresearchgate.net
In membrane proteins, a significant number of argon and krypton binding sites have been identified on the outer hydrophobic surface, which is typically in contact with the lipid bilayer. nih.gov This suggests that noble gases may alter protein-lipid interactions, which could be a mechanism for their biological effects. nih.gov The number and occupancy of these binding sites can vary depending on the applied gas pressure. researchgate.net
For example, in a study of three different membrane proteins, a total of 47 and 35 noble gas atom positions were identified for argon and krypton in one of the proteins (tmBR), respectively. nih.gov The binding sites were categorized into three groups: high-occupancy positions in internal cavities, positions on the hydrophobic surface exposed to the lipid bilayer, and positions at crystal contacts between protein molecules. nih.gov A high degree of consistency was observed between the binding positions of argon and krypton. nih.gov
The table below presents data on the number and occupancy of argon and krypton binding sites in the membrane protein tmBR.
Molecular Dynamics Simulations of Protein-Noble Gas Interfaces
Molecular dynamics (MD) simulations provide a computational approach to complement experimental studies of noble gas-protein interactions. nih.govnih.gov MD simulations can predict the binding positions of argon and krypton on the surface of proteins embedded in a model lipid bilayer. nih.gov These in silico analyses often predict a greater number of binding positions on the membrane protein surface within the bilayer than are observed in crystal structures. nih.gov
MD simulations of monomeric membrane proteins in the presence of high concentrations of noble gases have been used to assess the validity of this computational method by comparing the results with crystallographic data. nih.gov These simulations are valuable for understanding the dynamic nature of these interactions and for exploring the potential effects of noble gas binding on protein conformation and dynamics.
The interaction potentials used in MD simulations, such as the Lennard-Jones potential, are crucial for accurately modeling the behavior of argon and krypton at the protein-noble gas interface. nih.gov The results from these simulations contribute to a more complete picture of how noble gases interact with biological macromolecules and can provide insights into the molecular mechanisms underlying their physiological effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
